3,7,4'-Trihydroxyflavone
3,7,4'-Trihydroxyflavone
Resokaempferol belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, resokaempferol is considered to be a flavonoid lipid molecule. Resokaempferol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, resokaempferol is primarily located in the cytoplasm. Resokaempferol is a bitter tasting compound that can be found in chickpea, lentils, and pulses. This makes resokaempferol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
2034-65-3
VCID:
VC0192584
InChI:
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H
SMILES:
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Molecular Formula:
C15H10O5
Molecular Weight:
270.24 g/mol
3,7,4'-Trihydroxyflavone
CAS No.: 2034-65-3
Natural Products
VCID: VC0192584
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
CAS No. | 2034-65-3 |
---|---|
Product Name | 3,7,4'-Trihydroxyflavone |
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H |
Standard InChIKey | OBWHQJYOOCRPST-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Melting Point | Mp 310 ° (304-306 °) 310°C |
Physical Description | Solid |
Description | Resokaempferol belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, resokaempferol is considered to be a flavonoid lipid molecule. Resokaempferol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, resokaempferol is primarily located in the cytoplasm. Resokaempferol is a bitter tasting compound that can be found in chickpea, lentils, and pulses. This makes resokaempferol a potential biomarker for the consumption of these food products. |
Synonyms | Resokaempferol; 5-Deoxykaempferol |
PubChem Compound | 5281611 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume